1-(7-(2-fluorophenyl)-1,4-thiazepan-4-yl)-2-(1H-pyrrol-1-yl)ethanone
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Overview
Description
1-(7-(2-fluorophenyl)-1,4-thiazepan-4-yl)-2-(1H-pyrrol-1-yl)ethanone is a complex organic compound that features a thiazepane ring, a fluorophenyl group, and a pyrrole moiety
Scientific Research Applications
1-(7-(2-fluorophenyl)-1,4-thiazepan-4-yl)-2-(1H-pyrrol-1-yl)ethanone has several scientific research applications:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.
Biology: Its unique structure may allow it to interact with biological targets, making it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications could include acting as an inhibitor or modulator of specific enzymes or receptors.
Industry: The compound may be used in the development of new materials with specific properties, such as polymers or coatings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(7-(2-fluorophenyl)-1,4-thiazepan-4-yl)-2-(1H-pyrrol-1-yl)ethanone typically involves multi-step organic reactions. One common approach is to start with the formation of the thiazepane ring, followed by the introduction of the fluorophenyl group and the pyrrole moiety. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactions, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(7-(2-fluorophenyl)-1,4-thiazepan-4-yl)-2-(1H-pyrrol-1-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and reaction time are critical factors that influence the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution reactions could introduce new functional groups such as halides or alkyl groups.
Mechanism of Action
The mechanism by which 1-(7-(2-fluorophenyl)-1,4-thiazepan-4-yl)-2-(1H-pyrrol-1-yl)ethanone exerts its effects depends on its interaction with molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to fit into specific binding sites, potentially altering the activity of the target molecule and influencing biological pathways.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 1-(7-(2-fluorophenyl)-1,4-thiazepan-4-yl)-2-(1H-pyrrol-1-yl)ethanone include other thiazepane derivatives, fluorophenyl compounds, and pyrrole-containing molecules. Examples include:
- 1-(7-(2-chlorophenyl)-1,4-thiazepan-4-yl)-2-(1H-pyrrol-1-yl)ethanone
- 1-(7-(2-bromophenyl)-1,4-thiazepan-4-yl)-2-(1H-pyrrol-1-yl)ethanone
Uniqueness
What sets this compound apart is the presence of the fluorophenyl group, which can significantly influence its chemical reactivity and biological activity. The combination of the thiazepane ring and the pyrrole moiety also contributes to its unique properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
1-[7-(2-fluorophenyl)-1,4-thiazepan-4-yl]-2-pyrrol-1-ylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN2OS/c18-15-6-2-1-5-14(15)16-7-10-20(11-12-22-16)17(21)13-19-8-3-4-9-19/h1-6,8-9,16H,7,10-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDJFJRHAFRWOSM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1C2=CC=CC=C2F)C(=O)CN3C=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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